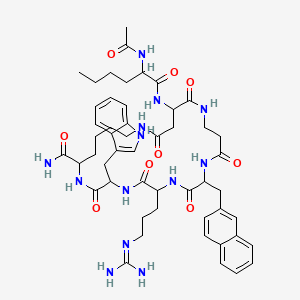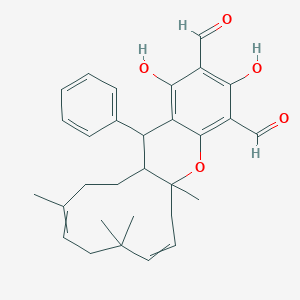![molecular formula C11H17BBrNO3 B13401489 (4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid](/img/structure/B13401489.png)
(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester is a boronic ester derivative with the molecular formula C11H15BBrNO2 and a molecular weight of 283.96 g/mol . This compound is characterized by the presence of a bromine atom on the benzene ring and a boronic ester group formed with N-methyldiethanolamine. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester typically involves the reaction of 4-bromobenzeneboronic acid with N-methyldiethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours to ensure complete formation of the cyclic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as organometallic reagents (e.g., lithium derivatives).
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as n-butyllithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of boronic acids or boranes.
Aplicaciones Científicas De Investigación
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester primarily involves its role as a boronic ester in chemical reactions In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenylboronic acid
- 4-Bromobenzeneboronic acid
- N-Methyldiethanolamine boronic ester
- N-Phenyldiethanolamine boronic ester
Uniqueness
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester is unique due to its cyclic ester structure, which provides enhanced stability and reactivity compared to other boronic esters. The presence of both a bromine atom and a boronic ester group allows for versatile chemical transformations, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C11H17BBrNO3 |
|---|---|
Peso molecular |
301.97 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid |
InChI |
InChI=1S/C11H17BBrNO3/c1-14(6-8-15)7-9-17-12(16)10-2-4-11(13)5-3-10/h2-5,15-16H,6-9H2,1H3 |
Clave InChI |
BZBCILFRSICLFL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)Br)(O)OCCN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)




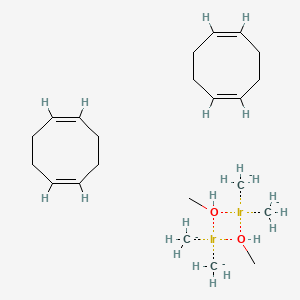
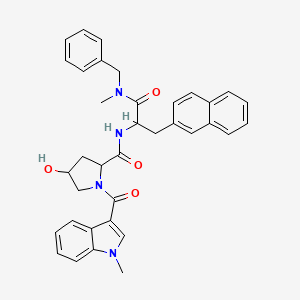
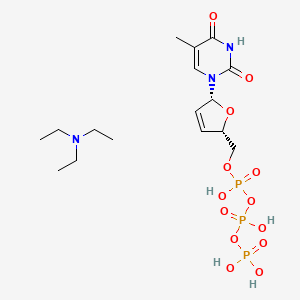
![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
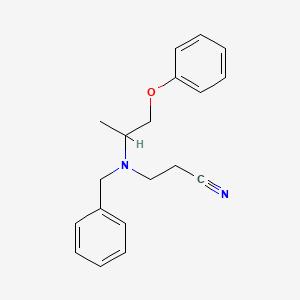
![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
